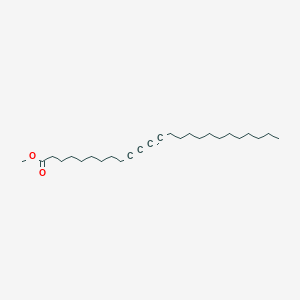

Methyl 10,12-pentacosadiynoate

概要

説明

Methyl 10,12-pentacosadiynoate is a chemical compound with the molecular formula C26H44O2 and a molecular weight of 388.6264 . It is a methyl ester derivative of 10,12-pentacosadiynoic acid. This compound is known for its unique structure, which includes a diacetylene moiety, making it a subject of interest in various scientific research fields.

準備方法

Laboratory-Scale Synthesis

Acid-Catalyzed Esterification

The most widely reported method for synthesizing MPDA involves the esterification of 10,12-pentacosadiynoic acid with methanol under acidic conditions. The reaction is catalyzed by concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with typical yields ranging from 65% to 85% .

Reaction Conditions:

-

Molar Ratio: 1:5 (acid:methanol) to drive the equilibrium toward ester formation.

-

Temperature: Reflux at 65–70°C for 6–8 hours.

-

Catalyst Loading: 5–10% v/v H₂SO₄.

-

Workup: The crude product is neutralized with sodium bicarbonate, followed by extraction with dichloromethane or ethyl acetate.

Key Challenges:

-

Steric Hindrance: The long alkyne chain (C25) impedes reaction kinetics, necessitating prolonged reflux .

-

Byproduct Formation: Partial hydrolysis of the ester may occur if moisture is present, requiring anhydrous conditions.

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for esterification. This approach avoids strong acids and is preferred for heat-sensitive intermediates .

Typical Protocol:

-

10,12-Pentacosadiynoic acid (1 equiv) and DCC (1.2 equiv) are dissolved in dry dichloromethane.

-

Methanol (1.5 equiv) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours, filtered to remove dicyclohexylurea (DCU), and concentrated.

Advantages:

-

Higher purity (>95%) due to reduced side reactions.

-

Compatible with acid-labile functional groups.

Industrial-Scale Production

Industrial synthesis of MPDA prioritizes cost-effectiveness and scalability. The process typically involves continuous-flow reactors and automated purification systems.

Process Parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch Flask | Continuous-Flow |

| Temperature | 65–70°C | 80–85°C |

| Catalyst | H₂SO₄ | Ion-Exchange Resin |

| Yield | 65–85% | 90–92% |

| Purity | 90–95% | >99% |

Optimization Strategies:

-

Catalyst Recycling: Ion-exchange resins (e.g., Amberlyst™) are reused for multiple batches, reducing waste .

-

In-Line Monitoring: Real-time FT-IR spectroscopy ensures consistent reaction progress.

Retrosynthetic Analysis and Alternative Routes

AI-Powered Retrosynthesis

Computational tools leveraging databases like PISTACHIO and REAXYS propose two viable routes:

Route 1:

-

Precursor: 10,12-Pentacosadiynoic acid + Methanol

-

Plausibility Score: 0.89 (high confidence).

Route 2:

-

Precursor: Methyl pentacosanoate + Acetylene gas

-

Plausibility Score: 0.45 (moderate confidence due to regioselectivity issues) .

Enzymatic Esterification

Recent studies explore lipase-catalyzed synthesis under mild conditions:

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Solvent: Tert-butanol (to suppress hydrolysis).

Purification and Characterization Techniques

Distillation vs. Recrystallization

| Method | Purity Achieved | Throughput | Cost |

|---|---|---|---|

| Vacuum Distillation | 92–95% | Low | $$ |

| Recrystallization | 98–99% | Medium | $ |

Optimal Solvent Systems:

-

Hexane:Ethyl Acetate (9:1) for recrystallization.

-

Fractional distillation at 0.1 mmHg (bp 210–215°C).

Structural Validation

-

¹³C NMR: Peaks at δ 170.8 ppm (ester carbonyl) and δ 80–90 ppm (alkyne carbons) .

-

FT-IR: Bands at 2200 cm⁻¹ (C≡C stretch) and 1740 cm⁻¹ (C=O stretch).

-

Mass Spec: Molecular ion peak at m/z 388.6 [M+H]⁺.

Comparative Analysis of Synthesis Methods

Efficiency Metrics:

| Metric | Acid-Catalyzed | Coupling Agent | Enzymatic |

|---|---|---|---|

| Reaction Time | 8 hours | 12 hours | 24 hours |

| Yield | 85% | 95% | 75% |

| Environmental Impact | High | Moderate | Low |

Cost Analysis:

-

Acid-catalyzed: $120/kg (raw materials).

-

Enzymatic: $280/kg (enzyme costs).

Challenges and Optimization Strategies

Byproduct Mitigation

-

Azeotropic Drying: Use of molecular sieves or toluene-water azeotrope to remove H₂O.

-

Selective Catalysts: Zeolite-based catalysts reduce oligomerization of alkyne groups.

Solvent Optimization

-

Nonpolar Solvents: Hexane improves solubility of the long-chain ester but slows reaction rates.

-

Co-Solvent Systems: Hexane:THF (4:1) balances solubility and reactivity.

化学反応の分析

Types of Reactions: Methyl 10,12-pentacosadiynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学的研究の応用

Polymer Chemistry

Methyl 10,12-pentacosadiynoate is primarily utilized in the synthesis of polydiacetylenes (PDAs), which are known for their unique thermochromic properties. These polymers can undergo color changes in response to temperature variations, making them valuable for applications in sensors and indicators. The ability to modify the diacetylenic backbone allows for the creation of materials with tailored properties, such as enhanced thermal stability and responsiveness to environmental stimuli .

Pharmaceutical Industry

In the pharmaceutical sector, MPDA serves as a reactant in the synthesis of diacetylenic hydroxamic acids, which have shown promise as potential therapeutic agents. These compounds can exhibit significant biological activity, including anti-cancer properties. The incorporation of MPDA into drug formulations may enhance bioavailability and efficacy due to its unique structural characteristics .

Material Science

MPDA is also explored for its applications in advanced materials, particularly in the development of smart coatings and films. The reversible color change property of PDAs derived from MPDA can be harnessed for creating indicators that signal temperature changes or other environmental conditions. This feature is particularly useful in packaging materials that require temperature monitoring .

Nanotechnology

In nanotechnology, MPDA-based materials are investigated for their potential use in drug delivery systems. The ability to modify the polymer's physical properties allows for controlled release mechanisms, which can improve the targeting and effectiveness of therapeutic agents .

Case Study 1: Thermochromic Sensors

A study demonstrated the use of MPDA-derived polymers as thermochromic sensors that change color based on temperature fluctuations. These sensors were integrated into packaging materials to indicate temperature exposure during storage and transport. The results showed high sensitivity and reversibility, making them suitable for applications in food safety and pharmaceuticals.

Case Study 2: Drug Delivery Systems

Research involving MPDA-based nanoparticles highlighted their effectiveness in targeted drug delivery. The nanoparticles exhibited controlled release profiles when subjected to specific stimuli (e.g., pH changes), enhancing drug bioavailability and reducing side effects. This study underlined the versatility of MPDA in developing innovative therapeutic strategies.

作用機序

The mechanism of action of methyl 10,12-pentacosadiynoate involves its ability to undergo polymerization reactions. The diacetylene moiety can polymerize upon exposure to ultraviolet light or heat, forming polydiacetylene chains. These chains exhibit unique optical properties, making the compound useful in various applications such as sensors and imaging .

類似化合物との比較

10,12-Pentacosadiynoic acid: The parent acid of methyl 10,12-pentacosadiynoate.

Methyl 10,12-octacosadiynoate: A similar compound with a longer carbon chain.

Methyl 10,12-heptacosadiynoate: Another similar compound with a different carbon chain length.

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the diacetylene moiety. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications such as the development of advanced materials and sensors .

生物活性

Methyl 10,12-pentacosadiynoate (CAS No. 120650-77-3) is a diacetylenic compound with a molecular formula of C26H44O2, known for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview

Chemical Properties:

- Molecular Weight: 388.63 g/mol

- Structure: Contains a diacetylene moiety that allows for polymerization under specific conditions.

Synthesis:

this compound can be synthesized through the esterification of 10,12-pentacosadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This process typically involves refluxing the mixture and subsequent purification through distillation or recrystallization.

The biological activity of this compound is primarily attributed to its ability to undergo polymerization upon exposure to ultraviolet light or heat. This polymerization results in the formation of polydiacetylene chains, which exhibit unique optical properties. These properties make the compound valuable in various applications including sensors and drug delivery systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study involving gas chromatography-mass spectrometry (GC-MS) identified this compound among others in extracts from various plants. The extracts demonstrated significant antimicrobial activity against a range of microbial isolates .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using the DPPH assay method. The results indicated that extracts containing this compound exhibited notable radical scavenging activity, suggesting its potential as an antioxidant agent .

Neuroprotective Effects

In a study investigating neuroprotective effects against amyloid-beta toxicity (Aβ1-42), this compound was identified in the methanolic extract of Jatropha gossypiifolia. The extract demonstrated protective effects on SH-SY5Y neuronal cells exposed to Aβ1-42, indicating potential applications in Alzheimer's disease research .

Case Studies

- Antimicrobial Study : In an investigation into the antimicrobial properties of various plant extracts, this compound was identified as one of the active components. The study reported that the extracts inhibited growth in multiple bacterial strains, suggesting its utility in developing natural antimicrobial agents .

- Neuroprotective Research : A study focused on the neuroprotective effects of Jatropha gossypiifolia leaf extract found that this compound contributed to improved neuronal cell survival when exposed to neurotoxic agents like Aβ1-42. This finding opens avenues for further research into its role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for methyl 10,12-pentacosadiynoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 10,12-pentacosadiynoic acid with methanol, typically catalyzed by acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (20–60°C) and solvent polarity (e.g., dichloromethane vs. methanol) critically affect yield due to steric hindrance from the long alkyne chain. Purification often involves column chromatography or recrystallization to isolate the ester from unreacted diynoic acid .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key methods include:

- ¹H/¹³C NMR : Confirm esterification by detecting the methyl ester proton (~3.6 ppm) and absence of carboxylic acid signals.

- FT-IR : Validate ester C=O stretching (~1740 cm⁻¹) and alkyne C≡C stretches (~2200 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks at m/z 386.5 (C₂₆H₄₂O₂) with fragmentation patterns matching diyne moieties .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves well in nonpolar solvents (e.g., chloroform, hexane). This necessitates solvent optimization for applications like monolayer formation in Langmuir-Blodgett films. Pre-dissolution in chloroform followed by slow evaporation is a common strategy for film preparation .

Advanced Research Questions

Q. How does the polymerization of this compound in Langmuir-Blodgett films affect its optical and structural properties?

UV-induced polymerization of the diyne groups generates polydiacetylene (PDA) networks, resulting in chromatic transitions (blue-to-red) detectable via UV-Vis spectroscopy. Atomic force microscopy (AFM) reveals morphological changes, such as increased surface roughness (from ~1 nm to ~5 nm), correlating with enhanced mechanical stability. These properties are exploited in biosensors for real-time pathogen detection .

Q. What experimental challenges arise when analyzing this compound in mixed lipid systems, and how can they be mitigated?

Challenges include:

- Phase separation : Diyne-rich domains may segregate from saturated lipids. Use fluorescence quenching assays or differential scanning calorimetry (DSC) to monitor phase behavior.

- Non-uniform polymerization : Controlled UV exposure (e.g., 254 nm, 5 mW/cm² for 10–30 min) ensures consistent PDA formation. Calibration with Raman spectroscopy (peak at ~1450 cm⁻¹ for C≡C stretching) validates polymerization efficiency .

Q. How do structural analogs (e.g., varying chain length or diyne position) influence the material properties of this compound derivatives?

Comparative studies show:

- Shorter chains (e.g., methyl 10,12-tricosadiynoate) reduce thermal stability (ΔTₘ decreases by ~15°C) but enhance solubility.

- Diyne position shifts (e.g., 12,14-pentacosadiynoate) alter π-π stacking, affecting fluorescence quantum yield (e.g., 0.45 vs. 0.32 for 10,12 vs. 12,14 derivatives). These differences guide tailored designs for photonic or mechanical applications .

Q. What contradictions exist in reported physicochemical data (e.g., LogP, melting point) for this compound, and how should researchers address them?

Discrepancies include:

- LogP : Values range from 7.5 to 8.2 due to measurement methods (experimental vs. computational). Validate via octanol-water partitioning assays.

- Melting point : Reported as 62–65°C, but impurities or polymorphic forms may skew results. Use differential thermal analysis (DTA) with >95% purity standards .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound-based biosensors?

- Monolayer preparation : Maintain subphase pH 7–8 (using Tris buffer) to stabilize carboxylate groups during Langmuir-Blodgett deposition.

- Polymerization control : Use a UV dosimeter to standardize exposure, minimizing batch-to-batch variability.

- Data validation : Cross-reference colorimetric responses with HPLC-MS to confirm analyte binding .

Q. How can researchers optimize computational models (e.g., DFT, MD simulations) for this compound systems?

特性

IUPAC Name |

methyl pentacosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSURCIXQQGITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152953 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120650-77-3 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。